
Methyl 6-aminopyridine-2-carboxylate
Overview
Description
Methyl 6-aminopyridine-2-carboxylate is an organic compound with the molecular formula C7H8N2O2. It appears as a white to yellow to orange powder or crystal and is known for its solubility in alcohol and ether, but not in water . This compound is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Methyl 6-aminopyridine-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 2-pyridinecarboxamide with ammonia and methanol . Another method includes the reaction of 6-aminopyridine-2-carboxylic acid with methanol in the presence of concentrated sulfuric acid, followed by refluxing for 16 hours . Industrial production methods typically involve similar reaction conditions but on a larger scale to meet commercial demands.
Chemical Reactions Analysis
Methyl 6-aminopyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly documented.
Reduction: It can be reduced using common reducing agents, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the amino group.
Common Reagents and Conditions: Reagents such as sulfuric acid, methanol, and ammonia are frequently used in its reactions
Major Products: The reactions typically yield various derivatives of pyridine, depending on the specific conditions and reagents used.
Scientific Research Applications
Overview
Methyl 6-aminopyridine-2-carboxylate is characterized by its molecular formula and appears as a white to yellow crystalline powder. It is soluble in alcohol and ether but insoluble in water. The compound serves as a building block in organic synthesis and has been utilized in the development of biologically active molecules.
Organic Synthesis
This compound is extensively used as a building block in the synthesis of complex organic molecules. It plays a crucial role in:
- Catalysis : The compound acts as a catalyst in various reactions, enhancing reaction rates and selectivity.
- Synthesis of Pyridine Derivatives : It is involved in producing other pyridine derivatives that have significant biological activity.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications:
- Anticancer Agents : Research indicates that derivatives of this compound exhibit activity against cancer cell lines. For instance, it has been used in the synthesis of histone deacetylase inhibitors targeting breast cancer stem cells .
- Glucokinase Activators : It serves as a substrate for developing glucokinase activators, which may offer new approaches to diabetes therapy .
Agrochemicals
This compound is also utilized in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides.
Case Study 1: Synthesis of Anticancer Compounds
A study demonstrated the use of this compound in synthesizing compounds that inhibit histone deacetylases (HDACs). These inhibitors showed promising results in reducing tumor growth in breast cancer models.
Case Study 2: Development of Glucokinase Activators
In another research initiative, this compound was employed to create novel glucokinase activators. These compounds were tested for their ability to enhance insulin secretion, showing potential for diabetes management.
Mechanism of Action
The mechanism of action of Methyl 6-aminopyridine-2-carboxylate involves its interaction with various molecular targets and pathways. The amino group in the compound allows it to participate in hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Methyl 6-aminopyridine-2-carboxylate can be compared with other similar compounds such as:
Methyl 6-aminopyridine-3-carboxylate: This compound has a similar structure but differs in the position of the amino group, which can lead to different chemical properties and reactivity.
6-Aminonicotinic acid methyl ester: Another similar compound with variations in the functional groups attached to the pyridine ring.
Methyl 2-amino-6-pyridinecarboxylate: This compound also shares a similar core structure but with different substituents, affecting its chemical behavior.
This compound stands out due to its specific reactivity and applications in various fields, making it a valuable compound in scientific research and industrial applications.
Biological Activity
Methyl 6-aminopyridine-2-carboxylate (MAPC) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, synthesis, and potential applications of MAPC, supported by relevant case studies and research findings.
This compound has the molecular formula and a molecular weight of approximately 150.15 g/mol. It typically appears as a white to yellow crystalline powder, with high purity levels often exceeding 98%. The compound features a pyridine ring substituted with both an amino group and a carboxylate ester, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that MAPC exhibits significant antimicrobial properties. A study focusing on pyridine derivatives demonstrated that compounds similar to MAPC showed effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, indicating potent antimicrobial potential .
Microorganism | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 - 22.9 |
Staphylococcus aureus | 5.64 - 77.38 |
Escherichia coli | 2.33 - 156.47 |
Candida albicans | 16.69 - 78.23 |
Antiproliferative Activity
MAPC has also been evaluated for its antiproliferative effects against various cancer cell lines. A study reported that derivatives of aminopyridines, including MAPC, displayed promising activity against human cancer cell lines such as HeLa and MDA-MB-231. The presence of functional groups like -OH and -OMe in the structure was found to enhance the antiproliferative activity, with IC50 values significantly decreasing in modified compounds .
Cell Line | IC50 (µM) |
---|---|
HeLa | 0.058 |
MDA-MB-231 | 0.0046 |
The biological mechanisms underlying the activity of MAPC are still under investigation. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in neurotransmitter dynamics or microbial growth regulation. Further research is needed to elucidate these interactions fully.
Synthesis and Derivatives
The synthesis of MAPC typically involves several steps starting from simpler pyridine derivatives. The structural modifications can lead to a variety of derivatives, each exhibiting unique biological activities. For instance, methylation at different positions on the pyridine ring can alter antimicrobial and antiproliferative properties significantly .
Case Studies
- Antimicrobial Screening : A series of methyl-aminopyridine derivatives were synthesized and screened for their antimicrobial activity against common pathogens. Compounds showed varying degrees of effectiveness, with some achieving MIC values as low as 0.0048 mg/mL against E. coli and Candida albicans .
- Antiproliferative Evaluation : Research focused on the antiproliferative effects of aminopyridine derivatives revealed that certain substitutions led to enhanced activity against cancer cell lines, indicating that MAPC could be a candidate for further drug development targeting specific cancers .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing methyl 6-aminopyridine-2-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : The synthesis often involves coupling 6-aminopyridine-2-carboxylic acid with methanol under acid-catalyzed esterification. Acyl chloride intermediates (e.g., using thionyl chloride) enhance nucleophilicity for ester formation, improving yields . Optimization strategies include:
- Temperature control : Maintaining 0–5°C during acylation to minimize side reactions.
- Solvent selection : Dichloromethane or DMF improves solubility of intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with ≥95% purity .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Key techniques include:
- NMR : -NMR peaks at δ 3.9 (s, COOCH), δ 6.8–8.2 (pyridine ring protons), and δ 4.5 (NH, broad singlet) .
- FT-IR : Bands at 1720 cm (C=O ester), 1650 cm (C=N pyridine), and 3350 cm (N-H stretch) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) confirms purity (>98%) .
Q. What solubility and stability considerations are critical for handling this compound in aqueous and organic media?
- Methodological Answer :
- Solubility : Sparingly soluble in water (0.1–0.5 mg/mL); dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl) .
- Stability : Hygroscopic; store under inert atmosphere (argon) at 2–8°C to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement determines:
- Ring puckering : Cremer-Pople parameters quantify non-planarity (e.g., θ = 15° for pyridine ring distortion) .
- Hydrogen bonding : N-H···O interactions stabilize crystal packing (d = 2.8–3.0 Å) .
- Software tools : SHELX suite for structure solution and ORTEP-3 for graphical representation .
Q. What experimental and computational approaches address regioselectivity challenges in functionalizing the pyridine ring?
- Methodological Answer :
- Directed ortho-metalation : Use of LDA (lithium diisopropylamide) at -78°C to selectively deprotonate the 6-amino group, enabling C-3 functionalization .
- DFT calculations : B3LYP/6-31G(d) models predict electron density distribution, identifying reactive sites (e.g., C-4 as electrophilic hotspot) .
Q. How should researchers reconcile contradictory spectroscopic data (e.g., NMR shifts) between synthetic batches?
- Methodological Answer :
- Batch comparison : Analyze solvent traces (via -NMR) and residual catalysts (ICP-MS for metal contaminants).
- Dynamic effects : Variable-temperature NMR identifies tautomeric equilibria (e.g., amine-imine shifts) .
- Crystallographic validation : SXRD resolves ambiguities in proton assignments .
Q. What strategies improve the accuracy of computational models for predicting the reactivity of this compound derivatives?
- Methodological Answer :
Properties
IUPAC Name |
methyl 6-aminopyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIHEJTUXNQOPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00550151 | |
Record name | Methyl 6-aminopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00550151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36052-26-3 | |
Record name | Methyl 6-aminopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00550151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 6-Aminopyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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